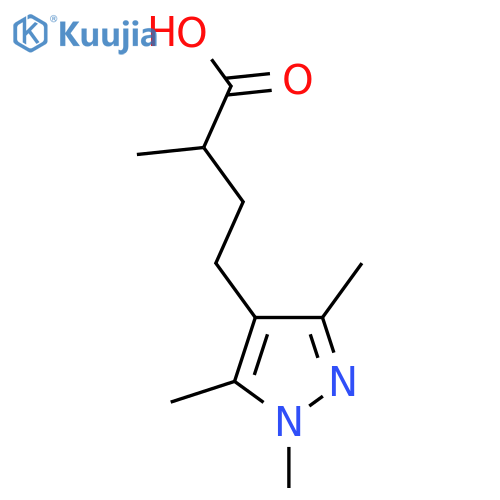Cas no 2229006-83-9 (2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)

2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid
- EN300-1783456
- 2229006-83-9
-
- インチ: 1S/C11H18N2O2/c1-7(11(14)15)5-6-10-8(2)12-13(4)9(10)3/h7H,5-6H2,1-4H3,(H,14,15)
- InChIKey: WMPCDBMFEVSVHK-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1C(C)=NN(C)C=1C)=O
計算された属性
- せいみつぶんしりょう: 210.136827821g/mol
- どういたいしつりょう: 210.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783456-1.0g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1783456-10.0g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1783456-0.25g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1783456-5.0g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1783456-0.5g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1783456-2.5g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1783456-5g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 5g |
$4517.0 | 2023-09-19 | ||
| Enamine | EN300-1783456-0.05g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1783456-0.1g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1783456-1g |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid |
2229006-83-9 | 1g |
$1557.0 | 2023-09-19 |
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acidに関する追加情報
Comprehensive Overview of 2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 2229006-83-9)
In the realm of organic chemistry and pharmaceutical research, 2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 2229006-83-9) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrazole and butanoic acid moieties, is increasingly studied for its potential applications in drug discovery and material science. Researchers and industry professionals are actively exploring its properties, synthesis methods, and biological activities, making it a focal point in modern chemical innovation.
The structural complexity of 2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid offers a versatile platform for derivatization, which aligns with the growing demand for novel small-molecule therapeutics. Its trimethylpyrazole group, in particular, has drawn attention due to its potential role in enhancing metabolic stability and bioavailability—a critical factor in the development of next-generation pharmaceuticals. Recent studies have highlighted its relevance in targeting enzymes and receptors associated with inflammatory and metabolic disorders, topics that dominate current biomedical research trends.
From a synthetic perspective, the preparation of CAS No. 2229006-83-9 involves multi-step organic transformations, often leveraging catalyzed cross-coupling reactions and protecting group strategies. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's technical sophistication. Optimizing its synthesis not only reduces production costs but also minimizes environmental impact, a priority in today's green chemistry initiatives. This dual focus on efficiency and sustainability resonates with global efforts to advance eco-friendly chemical processes.
Beyond pharmaceuticals, 2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid has potential applications in agrochemicals and functional materials. Its structural motifs are being investigated for their ability to interact with biological targets in crops, offering avenues for developing new plant growth regulators or pest control agents. Additionally, its incorporation into polymers or coatings could unlock properties like UV resistance or antimicrobial activity, addressing needs in industries ranging from packaging to healthcare.
As interest in CAS No. 2229006-83-9 grows, so do questions about its physicochemical properties, such as solubility, stability, and reactivity under various conditions. These parameters are crucial for formulators and engineers working on real-world applications. Online searches frequently include queries like "synthesis optimization of trimethylpyrazole derivatives" or "biological activity of butanoic acid analogs," underscoring the compound's interdisciplinary appeal. Addressing these inquiries with accurate, data-driven insights is essential for advancing both academic and industrial projects.
In conclusion, 2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid represents a compelling case study in the convergence of chemistry, biology, and materials science. Its multifaceted applications—from drug design to sustainable agriculture—highlight its relevance in solving contemporary challenges. As research progresses, this compound is poised to play a pivotal role in shaping innovations across multiple sectors, making it a subject worthy of continued exploration and investment.
2229006-83-9 (2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid) 関連製品
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)
- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)
- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)




